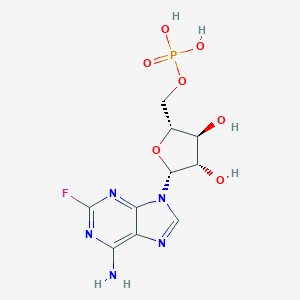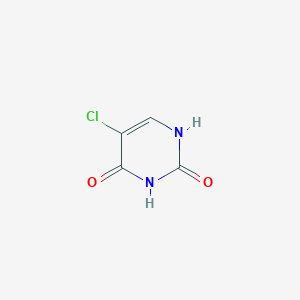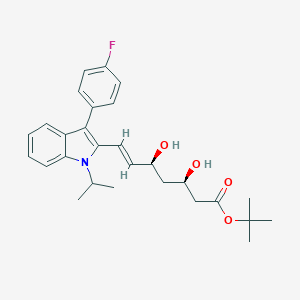
2',2'-ジフルオロデオキシウリジン
概要
説明
2’,2’-Difluoro-2’-deoxyuridine is a fluorinated nucleoside analog and an active metabolite of gemcitabine, an important anticancer drug. It is formed by the deamination of gemcitabine by cytidine deaminase in the liver. This compound is known for its cytotoxic effects on various cancer cells, making it a significant subject of study in cancer research .
科学的研究の応用
2’,2’-Difluoro-2’-deoxyuridine has several applications in scientific research:
Cancer Research: It is used to study the cytotoxic effects on various cancer cells, including HepG2 and A549 cells.
Radiation Therapy: The compound enhances radiation-induced cell death, making it useful in radiation therapy research.
Drug Metabolism Studies: As a metabolite of gemcitabine, it is used to study the pharmacokinetics and metabolism of gemcitabine.
作用機序
2',2'-ジフルオロ-2'-デオキシウリジンは、主にDNAへの組み込みによって効果を発揮し、DNA合成を阻害して細胞死をもたらします。 この化合物は、肝臓や腸に豊富に存在するシチジンデアミナーゼによってゲムシタビンから代謝されます . このプロセスにより、経口バイオアベイラビリティが低いため、ゲムシタビンは非経口投与に限定されます .
類似化合物:
ゲムシタビン: 2',2'-ジフルオロ-2'-デオキシウリジンが由来する親化合物.
2'-デオキシウリジン: 癌研究で使用される別のヌクレオシド類似体.
独自性: 2',2'-ジフルオロ-2'-デオキシウリジンは、そのフッ素化構造により、細胞毒性効果と放射線誘導細胞死を促進する能力が向上しているため、独自です . これにより、癌研究と放射線療法研究における貴重な化合物となっています。
生化学分析
Biochemical Properties
2’,2’-Difluorodeoxyuridine interacts with various enzymes, proteins, and other biomolecules. It is actively transported into cells and phosphorylated by deoxycytidine kinase (dCK) to its monophosphate and subsequently to its active diphosphate and triphosphate metabolites . The nature of these interactions is primarily biochemical, involving the conversion of 2’,2’-Difluorodeoxyuridine into its active forms within the cell .
Cellular Effects
The effects of 2’,2’-Difluorodeoxyuridine on cells are significant. It has been found to cause a concentration- and schedule-dependent radiosensitizing effect in vitro . This compound influences cell function by interacting with DNA and RNA after being phosphorylated to dFdUTP . It can also affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’,2’-Difluorodeoxyuridine involves several steps. After being transported into the cell, it is phosphorylated by deoxycytidine kinase to its monophosphate and subsequently to its active diphosphate and triphosphate metabolites . These metabolites can then be incorporated into DNA and RNA, which can mediate toxicity or antitumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,2’-Difluorodeoxyuridine can change over time. It has been observed that this compound is extensively formed and accumulates with large exposures having a long terminal half-life . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
2’,2’-Difluorodeoxyuridine is involved in several metabolic pathways. It is metabolized by cytidine deaminase to 2’,2’-difluorodeoxyuridine, which is considered an inactive metabolite
Transport and Distribution
2’,2’-Difluorodeoxyuridine is transported into cells by human equilibrative nucleoside transporters It is then distributed within cells and tissues, where it interacts with various biomolecules
Subcellular Localization
It is known to be incorporated into DNA and RNA , suggesting that it may localize to the nucleus
準備方法
合成経路と反応条件: 2',2'-ジフルオロ-2'-デオキシウリジンの合成は、通常、ゲムシタビンの脱アミノ化を含みます。ある方法は、無水メチレンクロリドと無水塩化スズ(IV)を試薬として使用します。 反応は、化合物の安定性を維持するために低温で行われます .
工業的生産方法: 2',2'-ジフルオロ-2'-デオキシウリジンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために反応条件を慎重に制御することが含まれます。 その後、化合物は結晶化やクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類: 2',2'-ジフルオロ-2'-デオキシウリジンは、以下のものを含むさまざまな化学反応を起こします。
一般的な試薬と条件:
生成される主な生成物: ゲムシタビンの脱アミノ化によって生成される主な生成物は、2',2'-ジフルオロ-2'-デオキシウリジンです .
4. 科学研究への応用
2',2'-ジフルオロ-2'-デオキシウリジンは、科学研究でいくつかの用途があります。
類似化合物との比較
Gemcitabine: The parent compound from which 2’,2’-Difluoro-2’-deoxyuridine is derived.
2’-Deoxyuridine: Another nucleoside analog used in cancer research.
Uniqueness: 2’,2’-Difluoro-2’-deoxyuridine is unique due to its fluorinated structure, which enhances its cytotoxic effects and its ability to enhance radiation-induced cell death . This makes it a valuable compound in cancer research and radiation therapy studies.
特性
IUPAC Name |
1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRDBEQIJQERSE-QPPQHZFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891460 | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114248-23-6 | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114248236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',2'-Difluorodeoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2â??,2â??-Difluoro-2â??-deoxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',2'-DIFLUORODEOXYURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30D8SIL1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: dFdU, like its parent compound gemcitabine (2′,2′-difluorodeoxycytidine, dFdC), needs to be phosphorylated intracellularly to exert its cytotoxic effects. Once converted to its triphosphate form (dFdU-TP), it can be incorporated into both DNA and RNA. [] This incorporation disrupts DNA synthesis and ultimately leads to cell death. []
ANone: While the provided abstracts do not contain detailed spectroscopic data for dFdU, its molecular formula is C9H12F2N2O5 and its molecular weight is 266.2 g/mol.
ANone: This information is not extensively discussed in the provided abstracts. Further research is needed to provide conclusive answers regarding dFdU's material compatibility and stability under various conditions.
ANone: The provided abstracts primarily focus on dFdU as a metabolite of gemcitabine and not as a catalyst. Therefore, information on its catalytic properties, reaction mechanisms, and selectivity is not available within these research papers.
ANone: The provided abstracts do not provide information regarding computational chemistry studies or QSAR models specifically for dFdU.
A: While specific SAR studies on dFdU are not described in the abstracts, research suggests that the addition of lipophilic groups to gemcitabine, the parent compound of dFdU, can improve its interaction with lipid bilayers. This modification may enhance its absorption through cellular membranes. []
ANone: The provided abstracts do not discuss SHE regulations specific to dFdU.
A: dFdU is primarily formed through the rapid deamination of gemcitabine by the enzyme cytidine deaminase (CDA). [, , , , , , ] Following intravenous administration, dFdU exhibits a longer half-life compared to gemcitabine. [, , , ] It is primarily eliminated through renal excretion. [, , ] Studies indicate that dFdU can be detected in various biological matrices, including plasma, urine, and saliva. [, , , , , , ]
A: In vitro studies demonstrated that dFdU exhibits cytotoxic effects in various cancer cell lines, including human hepatoma (HepG2) and human lung (A549) carcinoma cells. [, ] Furthermore, dFdU demonstrated the ability to inhibit cell cycle progression. [] In vivo studies using a mouse model of colon cancer demonstrated that bacteria expressing a specific enzyme (cytidine deaminase, CDDL) could metabolize gemcitabine into dFdU, leading to tumor resistance. []
A: One mechanism of resistance to gemcitabine, and potentially dFdU, is through the loss of deoxycytidine kinase (dCK), an enzyme crucial for the activation of these nucleoside analogs. [] Studies show that a gemcitabine-resistant ovarian cancer cell line (AG6000) displayed cross-resistance to dFdU. [] Another study using a mouse model of colon cancer identified that intratumoral bacteria expressing cytidine deaminase (CDDL) could convert gemcitabine into dFdU, contributing to tumor resistance. []
ANone: The provided abstracts primarily focus on dFdU as a metabolite of gemcitabine and do not provide extensive details on its individual toxicity profile.
A: While the provided abstracts do not delve into specific drug delivery strategies for dFdU, one study explored the interaction between lipophilic gemcitabine prodrugs and liposomes. [] This approach could potentially be investigated for dFdU delivery.
A: While the abstracts do not specifically address dFdU biomarkers, they highlight the role of enzymes like cytidine deaminase (CDA) and deoxycytidine kinase (dCK) in gemcitabine metabolism, which could have implications for dFdU levels. [, , , ]
A: Several analytical methods, primarily based on high-performance liquid chromatography (HPLC) coupled with various detection methods like tandem mass spectrometry (MS/MS) or UV detection, have been used for the quantification of dFdU in various biological matrices, including plasma, urine, and intracellular fluids. [, , , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















